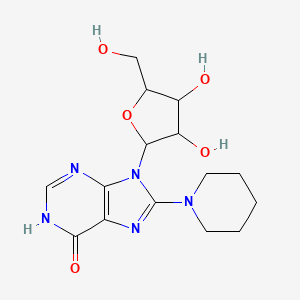![molecular formula C12H20N2O3 B14778155 4-(3,3-Dimethylureido)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B14778155.png)
4-(3,3-Dimethylureido)bicyclo[2.2.2]octane-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3,3-Dimethylureido)bicyclo[2.2.2]octane-1-carboxylic acid is a complex organic compound characterized by its unique bicyclic structure. This compound is part of the bicyclo[2.2.2]octane family, which is known for its stability and rigidity. The presence of the dimethylureido group adds to its chemical versatility, making it a subject of interest in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3,3-Dimethylureido)bicyclo[2.2.2]octane-1-carboxylic acid typically involves a multi-step process. One common method includes the enantioselective synthesis of bicyclo[2.2.2]octane-1-carboxylates under metal-free conditions. This process involves the use of organic bases to mediate the reaction, resulting in high yields and excellent enantioselectivity .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure consistency and yield in large-scale production.
化学反应分析
Types of Reactions: 4-(3,3-Dimethylureido)bicyclo[2.2.2]octane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: This involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
科学研究应用
4-(3,3-Dimethylureido)bicyclo[2.2.2]octane-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and in the study of reaction mechanisms.
Biology: The compound’s stability and unique structure make it useful in the study of enzyme interactions and protein binding.
作用机制
The mechanism of action of 4-(3,3-Dimethylureido)bicyclo[2.2.2]octane-1-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
相似化合物的比较
Bicyclo[2.2.2]octane-1,4-dicarboxylic acid: This compound shares the bicyclic structure but has different functional groups, leading to distinct chemical properties and applications.
Bicyclo[3.2.1]octane: Another bicyclic compound with a different ring structure, resulting in unique reactivity and uses.
Uniqueness: 4-(3,3-Dimethylureido)bicyclo[2.2.2]octane-1-carboxylic acid stands out due to its specific functional groups, which confer unique chemical reactivity and biological activity. Its stability and versatility make it a valuable compound in various fields of research and industry.
属性
分子式 |
C12H20N2O3 |
|---|---|
分子量 |
240.30 g/mol |
IUPAC 名称 |
4-(dimethylcarbamoylamino)bicyclo[2.2.2]octane-1-carboxylic acid |
InChI |
InChI=1S/C12H20N2O3/c1-14(2)10(17)13-12-6-3-11(4-7-12,5-8-12)9(15)16/h3-8H2,1-2H3,(H,13,17)(H,15,16) |
InChI 键 |
QYIRIGUPEBOVCY-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C(=O)NC12CCC(CC1)(CC2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


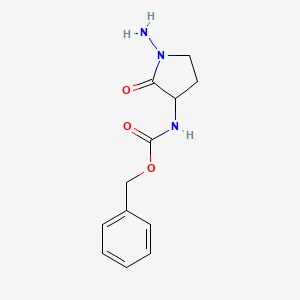

![2-Amino-1-[4-(cyclopropylmethylamino)piperidin-1-yl]propan-1-one](/img/structure/B14778087.png)

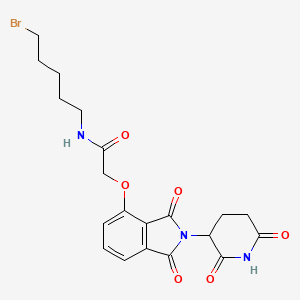
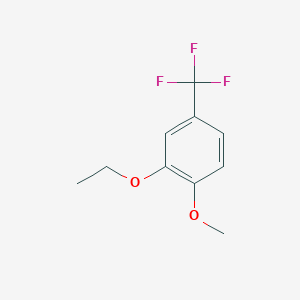
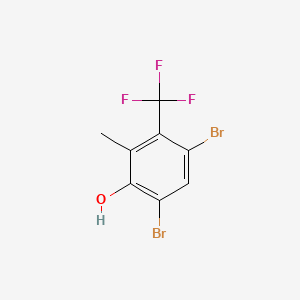
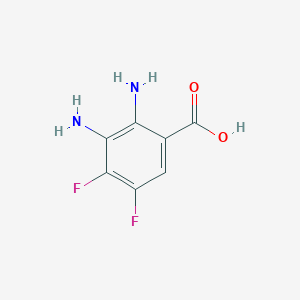
![2-(5-fluoropyridin-2-yl)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole](/img/structure/B14778116.png)
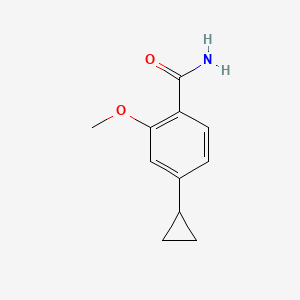
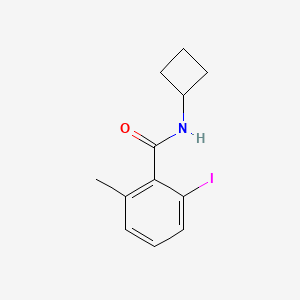

![2-methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]pyridine-4-carboxamide](/img/structure/B14778129.png)
